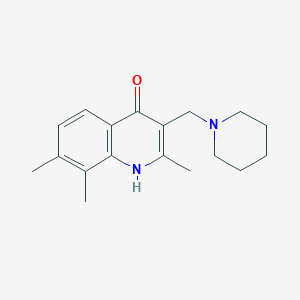
2,7,8-三甲基-3-(1-哌啶基甲基)-4-喹啉醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2,7,8-trimethyl-3-(1-piperidinylmethyl)-4-quinolinol" belongs to a class of quinolinone derivatives. Quinolinones are of significant interest in medicinal chemistry due to their biological activities, such as neuroleptic, analgesic, and antipsychotic properties.
Synthesis Analysis
The synthesis of quinolinone derivatives often involves complex reactions including cyclization and alkoxylation processes. For example, the synthesis of 4H-3,1-benzoxazines, quinazolin-2-ones, and quinoline-4-ones, which are closely related to quinolinones, involves palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives (Costa et al., 2004).
Molecular Structure Analysis
Quinolinone derivatives exhibit a variety of molecular structures, often characterized by the presence of a quinoline ring and modifications at various positions. These modifications significantly affect their biological activities and interactions with biological targets. The crystal structure analysis provides insights into the conformation and potential reactivity of these molecules (Desai et al., 2017).
Chemical Reactions and Properties
Quinolinones can undergo various chemical reactions, including cyclization and nucleophilic reactions. These reactions are crucial in modifying their chemical properties for specific pharmacological activities. The chemical properties of these compounds are often characterized by their ability to interact with biological targets such as receptors and enzymes (Tominaga et al., 1984).
Physical Properties Analysis
The physical properties of quinolinones, such as solubility, melting points, and crystalline structure, are important for their pharmacological applications. These properties are influenced by the nature of substituents on the quinoline ring. For instance, methylation at different positions of the quinolinol ligand significantly affects the photoluminescence and electroluminescence properties (Sapochak et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the molecular structure of quinolinone derivatives. Studies on quinolinone derivatives reveal insights into their basicity, reactivity with other chemical agents, and the potential for forming various compounds through different chemical reactions (Rowlands et al., 2020).
科学研究应用
分析化学应用
与“2,7,8-三甲基-3-(1-哌啶基甲基)-4-喹啉醇”结构相关的化合物已被用于分析方法的开发。例如,由于 O-三甲基甲硅烷基 (TMS) 喹喔啉醇衍生物在质谱中具有稳定性和特定的碎片化模式,因此有利于 α-酮酸的气相色谱法,从而促进通过单离子检测对酮酸进行低水平检测 (Langenbeck, Möhring, & Dieckmann, 1975)。类似地,固定在各种基质上的 8-喹啉醇已被用于在原子吸收光谱法测量之前对海水中痕量金属进行预浓缩,这表明这些化合物在提高检测灵敏度方面的重要性 (Willie, Sturgeon, & Berman, 1983)。
药理学应用
喹啉醇衍生物的药理学潜力很大,尤其是在开发新疗法方面。例如,某些喹啉酮化合物已被确定为与疼痛和神经系统疾病相关的受体的有效、选择性拮抗剂。其中一项发现是一种有效的 NR2B 选择性 N-甲基 D-天冬氨酸 (NMDA) 受体拮抗剂,与早期的原型相比,其药代动力学特性得到改善,突出了这些化合物在疼痛管理中的治疗应用 (Kawai 等,2007)。此外,喹啉酮衍生物已显示出作为具有独特特征的抗精神病药的希望,例如阿立哌唑,它在多巴胺 D2 受体上表现出部分激动剂活性,并且对血清素受体具有高亲和力,表明在治疗精神分裂症方面发挥作用 (Jordan 等,2002)。
材料科学应用
在材料科学领域,喹啉醇衍生物在电子材料的开发中发挥着至关重要的作用。已研究金属三 (8-喹啉醇ato) 螯合物的系统甲基取代以优化电致发光器件性能,这证明了对喹啉醇盐化学结构的改性如何显着影响这些材料的光致发光、电致发光和热性能,这与有机发光二极管 (OLED) 技术相关 (Sapochak 等,2001)。
属性
IUPAC Name |
2,7,8-trimethyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-12-7-8-15-17(13(12)2)19-14(3)16(18(15)21)11-20-9-5-4-6-10-20/h7-8H,4-6,9-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNPSTTZIHJMMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C(=C(N2)C)CN3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

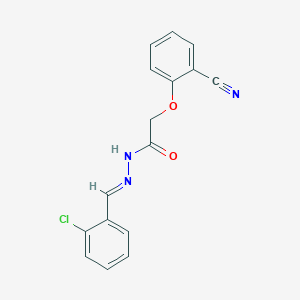
![N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B5602110.png)

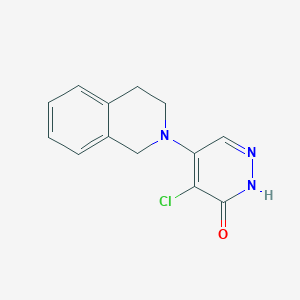
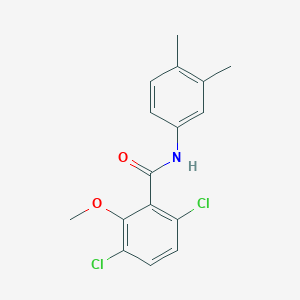
![4-methyl-1-phenyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrazol-5-ol](/img/structure/B5602163.png)
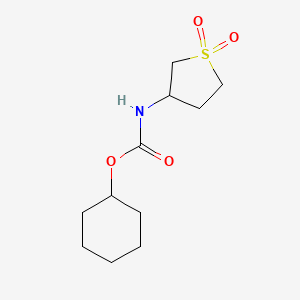
![methyl 3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5602178.png)
![3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5602182.png)
![8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5602196.png)
![7-fluoro-2-methyl-N-1-oxaspiro[4.4]non-3-yl-4-quinolinecarboxamide](/img/structure/B5602199.png)
![4-bromo-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5602206.png)
![N'-(3-methoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5602214.png)
![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5602219.png)